molecular formula C8H12BNO4S B1386961 (3-(N,N-Dimethylsulfamoyl)phenyl)boronic acid CAS No. 871329-59-8

(3-(N,N-Dimethylsulfamoyl)phenyl)boronic acid

Cat. No. B1386961
M. Wt: 229.07 g/mol
InChI Key: SGERXKCDWJPIOS-UHFFFAOYSA-N
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Description

3-(N,N-Dimethylsulfamoyl)phenyl)boronic acid is a highly versatile compound widely employed in the biomedical industry. It serves as a boron-containing reagent pivotal to the synthesis of diverse biologically active molecules .


Molecular Structure Analysis

The molecular formula of 3-(N,N-Dimethylsulfamoyl)phenyl)boronic acid is C8H12BNO4S, and its molecular weight is 229.07 g/mol . Its InChI code is 1S/C8H12BNO4S/c1-10(2)15(13,14)8-5-3-4-7(6-8)9(11)12/h3-6,11-12H,1-2H3, and its canonical SMILES is B(C1=CC(=CC=C1)S(=O)(=O)N©C)(O)O .


Physical And Chemical Properties Analysis

3-(N,N-Dimethylsulfamoyl)phenyl)boronic acid is a solid compound . It has a molecular weight of 229.06 g/mol . Other physical and chemical properties such as melting point, boiling point, solubility, and stability are not detailed in the available resources.

Scientific Research Applications

  • Optical Modulation and Saccharide Recognition : Phenyl boronic acids, such as those structurally related to (3-(N,N-Dimethylsulfamoyl)phenyl)boronic acid, are significant in binding ligands to pendant diols, which is useful for saccharide recognition. They have been used to modulate the optical properties of single-walled carbon nanotubes (SWNT), demonstrating a clear link between their molecular structure and SWNT photoluminescence quantum yield. This has applications in saccharide recognition using near-infrared photoluminescence, highlighting selectivity towards certain sugars like arabinose, ribose, and xylose (Mu et al., 2012).

  • Electrochemically Active Glucose Sensors : Boronic acid-based glucose sensors have been developed, involving compounds containing a ferrocene moiety. These compounds exhibit an intramolecular B–N bonding motif, which facilitates binding at physiological pH, making them effective for glucose complexation studies (Norrild & Søtofte, 2002).

  • Glucose-Sensitive Polymers : Boronic acid block copolymers have shown glucose-responsive disassembly at physiological pH. This involves a boronic acid-containing acrylamide monomer that self-assembles into aggregates, which can then disassemble in the presence of glucose. This has potential applications in controlled delivery under physiological conditions (Roy & Sumerlin, 2012).

  • Chemosensors for Biological Substances : Boronic acids are employed in the detection of biological substances, crucial for disease prevention, diagnosis, and treatment. They interact with diols to form complexes, utilized in fluorescent sensors for carbohydrates and bioactive substances. Recent progress in this area includes developing sensors with varying fluorescence properties, quantum yields, and water solubility (Huang et al., 2012).

  • Drug Delivery Systems : Boronic acids have been used in the design of high-performance polymeric carriers for the delivery of various boronic acid-containing drugs. This approach aims to enhance the pharmacokinetics and target specificity of these drugs, which has been demonstrated in applications such as antitumor chemotherapy (Kim, Suzuki, & Nagasaki, 2020).

Safety And Hazards

The safety information available indicates that 3-(N,N-Dimethylsulfamoyl)phenyl)boronic acid may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands thoroughly after handling, and if in eyes, rinsing cautiously with water for several minutes .

Future Directions

The use of boronic acids in medicinal chemistry is a fairly recent development, and most biological activities of these compounds have been reported over the last decade . The introduction of the boronic acid group to bioactive molecules has been shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, with the improvement of the already existing activities . Therefore, the relevance of extending the studies with boronic acids in medicinal chemistry, including 3-(N,N-Dimethylsulfamoyl)phenyl)boronic acid, is reinforced in order to obtain new promising drugs shortly .

properties

IUPAC Name

[3-(dimethylsulfamoyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12BNO4S/c1-10(2)15(13,14)8-5-3-4-7(6-8)9(11)12/h3-6,11-12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGERXKCDWJPIOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)S(=O)(=O)N(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12BNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20657338
Record name [3-(Dimethylsulfamoyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20657338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-(N,N-Dimethylsulfamoyl)phenyl)boronic acid

CAS RN

871329-59-8
Record name B-[3-[(Dimethylamino)sulfonyl]phenyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=871329-59-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [3-(Dimethylsulfamoyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20657338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(N,N-Dimethylsulphonamido)benzeneboronic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
M Šála, KR Hollinger, AG Thomas… - Journal of medicinal …, 2020 - ACS Publications
Neutral sphingomyelinase 2 (nSMase2) catalyzes the cleavage of sphingomyelin to phosphorylcholine and ceramide, an essential step in the formation and release of exosomes from …
Number of citations: 30 pubs.acs.org
Y Xie, P Tummala, AJ Oakley, GS Deora… - Journal of medicinal …, 2020 - ACS Publications
Glutathione transferase omega-1 (GSTO1-1) is an enzyme whose function supports the activation of interleukin (IL)-1β and IL-18 that are implicated in a variety of inflammatory disease …
Number of citations: 11 pubs.acs.org
E Breinlinger, S Van Epps, M Friedman… - Journal of Medicinal …, 2023 - ACS Publications
Tyrosine kinase 2 (TYK2) is a nonreceptor tyrosine kinase that belongs to the JAK family also comprising JAK1, JAK2, and JAK3. TYK2 is an attractive target for various autoimmune …
Number of citations: 3 pubs.acs.org

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